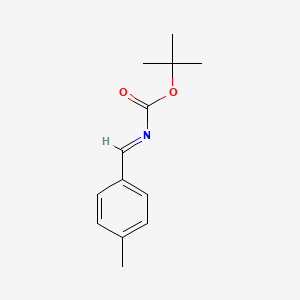

(E)-tert-Butyl 4-methylbenzylidenecarbamate

Overview

Description

(E)-tert-Butyl 4-methylbenzylidenecarbamate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Methodologies

Research has demonstrated the utility of tert-butyl and related compounds in organic synthesis, particularly in highly diastereoselective and stereodivergent reactions. For example, a study by Csatayová et al. (2011) highlights the application of tert-butyl sorbate and related compounds in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing their effectiveness in aminohydroxylation and dihydroxylation reactions (Csatayová et al., 2011). Similarly, Davies et al. (2009) employed tert-butyl (E)-3-(2'-aminophenyl)propenoate in a tandem conjugate addition/cyclization protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, demonstrating the compounds' utility in facilitating complex chemical transformations with high diastereo- and enantioselectivity (Davies et al., 2009).

Polymer Stabilization

The stabilizing mechanism of tert-butyl-based compounds for polymers has also been a focus of scientific research. Yachigo et al. (1988) explored the effectiveness of 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate as a thermal stabilizer for butadiene type polymers, highlighting a unique bifunctional mechanism that traps polymer radicals and facilitates fast hydrogen transfer, resulting in stable phenoxyl radicals (Yachigo et al., 1988).

Material Science

In the realm of material science, compounds like "(E)-tert-Butyl 4-methylbenzylidenecarbamate" have been utilized in the development of novel materials with potential applications in sensor technology and polymer chemistry. For instance, the synthesis and characterization of new monomeric antioxidants containing hindered phenol for protecting polypropylene against thermal oxidation demonstrate the compounds' potential in enhancing the durability and lifespan of polymeric materials (Pan et al., 1998).

Safety and Hazards

Studies have raised the issue that enzacamene acts as an endocrine disruptor . There is controversy about the estrogenic effects of enzacamene and while one study showed only a relatively minor effect . In addition, there is some evidence that enzacamene may suppress the pituitary-thyroid axis, leading to hypothyroidism .

Future Directions

The potential adverse effects of UV-filter pollution in marine environments have been the focus of research in recent years . This systematic review aims to determine the extent of this emerging problem, both quantitatively and qualitatively, combining temporal and science mapping analyses to explore the development of the field of UV-filters in the marine environment . This review highlights the need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures .

Properties

IUPAC Name |

tert-butyl N-[(4-methylphenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZMZVHKHOHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)